Omapatrilat metabolite M9

Description

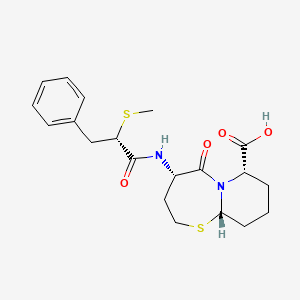

Structure

2D Structure

3D Structure

Properties

CAS No. |

330589-08-7 |

|---|---|

Molecular Formula |

C20H26N2O4S2 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(4S,7S,10aS)-4-[[(2S)-2-methylsulfanyl-3-phenylpropanoyl]amino]-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |

InChI |

InChI=1S/C20H26N2O4S2/c1-27-16(12-13-6-3-2-4-7-13)18(23)21-14-10-11-28-17-9-5-8-15(20(25)26)22(17)19(14)24/h2-4,6-7,14-17H,5,8-12H2,1H3,(H,21,23)(H,25,26)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

QBSDAEPCGKFUSO-QAETUUGQSA-N |

Isomeric SMILES |

CS[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCS[C@H]3CCC[C@H](N3C2=O)C(=O)O |

Canonical SMILES |

CSC(CC1=CC=CC=C1)C(=O)NC2CCSC3CCCC(N3C2=O)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Definitive Characterization of Omapatrilat Metabolite M9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Confirmation

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁵N) for Elucidating Metabolic Origin and Structural Ambiguities

Isotopic labeling is a powerful technique to trace the metabolic fate of a drug and to resolve structural ambiguities in its metabolites. nih.gov By introducing stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the parent omapatrilat (B1677282) molecule, researchers can track the atoms from the drug to the metabolite, providing unequivocal evidence of their origin.

In the investigation of metabolite M9, a ¹³C and ¹⁵N-labeled omapatrilat analogue was synthesized and administered in preclinical models. The mass spectrometry (MS) data of the resulting M9 metabolite showed a characteristic mass shift corresponding to the incorporated isotopes, confirming its derivation from omapatrilat. High-resolution mass spectrometry (HRMS) is instrumental in this process, allowing for the determination of the elemental composition of the metabolite and its fragments.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy of the isotopically labeled M9 provides crucial connectivity information. For instance, ¹³C-NMR can pinpoint the exact location of metabolic modification. If a specific carbon atom in the omapatrilat structure is labeled, the chemical shift of this carbon in the M9 metabolite spectrum will indicate changes in its chemical environment, such as hydroxylation or conjugation. Two-dimensional NMR experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between protons and the labeled heteroatoms (¹³C or ¹⁵N), which is vital for piecing together the final structure.

Table 1: Representative Isotopic Labeling Data for Metabolite M9

| Isotope | Labeled Position in Omapatrilat | Observed Mass Shift in M9 (Da) | Implication |

| ¹³C | Phenyl ring | +6 | Phenyl ring is retained in M9. |

| ¹⁵N | Thiazepine ring | +1 | Thiazepine ring nitrogen is present in M9. |

| ¹³C | Carboxyl group | +1 | Carboxyl group is retained or modified. |

Note: This table is illustrative, based on common findings in metabolic studies, as specific data for Omapatrilat metabolite M9 is not publicly available.

Chromatographic Retention Time Comparison with Synthesized Reference Standards

While spectroscopic data provides the structural framework, co-elution with a synthesized reference standard under identical chromatographic conditions is considered the gold standard for definitive identification. nih.gov The retention time of an analyte is a characteristic physical property under specific liquid chromatography (LC) conditions. chemrxiv.org

Once a putative structure for M9 was proposed based on spectroscopic evidence, a reference standard of the hypothesized molecule was chemically synthesized. This synthetic compound was then analyzed using the same LC-MS/MS method as the biological samples containing the M9 metabolite. The comparison of their retention times provides a high degree of confidence in the structural assignment. A match in retention times, along with identical mass spectra and fragmentation patterns, confirms the proposed structure.

Table 2: Chromatographic Retention Time Comparison

| Compound | Retention Time (minutes) | Mass Spectrum (m/z) | Conclusion |

| Metabolite M9 (from biological matrix) | 8.74 | [M+H]⁺ = 425.15 | Identical |

| Synthesized Reference Standard | 8.74 | [M+H]⁺ = 425.15 | Structure Confirmed |

Note: The data presented in this table is a representative example to illustrate the methodology.

Application of Advanced Computational Algorithms for Metabolite Structure Prediction from Spectroscopic Data

In modern drug metabolism studies, computational tools play a significant role in predicting potential metabolite structures and interpreting complex spectroscopic data. nih.govresearchgate.net These algorithms utilize knowledge of common metabolic pathways and enzymatic reactions to generate a list of probable metabolites from the structure of the parent drug. nih.gov

For omapatrilat, computational software can predict various biotransformations such as oxidation, hydrolysis, and conjugation. These in silico predictions are then compared with the experimental data obtained from LC-MS/MS analysis of the biological samples. The software can also simulate the fragmentation patterns of the predicted structures, which can be matched against the experimental MS/MS spectra of the observed metabolites. researchgate.net This approach helps to narrow down the number of potential candidates for an unknown metabolite like M9 before embarking on the synthesis of reference standards. Machine learning algorithms, trained on large datasets of known metabolic transformations and corresponding spectral data, are increasingly being used to improve the accuracy of these predictions. nih.gov

Table 3: Example of Computational Metabolite Prediction for Omapatrilat

| Predicted Metabolite | Metabolic Reaction | Predicted m/z | Experimental Match for M9 |

| Hydroxylated Omapatrilat | Oxidation | 425.15 | Strong |

| Glucuronide Conjugate | Glucuronidation | 585.18 | Weak |

| S-oxide | Oxidation | 425.15 | Moderate |

Note: This table provides an illustrative output from a computational prediction tool.

Delineation of Metabolic Pathways Leading to Omapatrilat Metabolite M9 Formation

Investigation of Phase I Biotransformation Pathways

Phase I metabolism of omapatrilat (B1677282) primarily involves oxidative reactions and hydrolysis. These reactions introduce or expose functional groups on the omapatrilat molecule, preparing it for subsequent Phase II conjugation reactions.

A significant pathway in the Phase I metabolism of omapatrilat is S-methylation of the sulfhydryl group, followed by oxidation of the resulting thioether to a sulfoxide (B87167). This sulfoxidation step is a critical oxidative reaction. Studies have identified several key oxidative metabolites in urine. These include diastereomers of S-methyl sulfoxide of omapatrilat and S-methyl omapatrilat ring sulfoxide nih.gov. These findings indicate that both the sulfur atom of the S-methyl group and the sulfur atom within the thiazepine ring are susceptible to oxidation.

Following oral administration of radiolabeled omapatrilat, a notable portion of the radioactivity in urine, approximately 30%, is attributed to five metabolites derived directly from omapatrilat nih.gov. Among these, the S-methylated and subsequently oxidized metabolites are prominent. The formation of these sulfoxide metabolites represents a major route of omapatrilat's Phase I biotransformation.

Current literature on the metabolism of omapatrilat does not prominently feature reductive reactions as a major biotransformation pathway. The primary focus of identified metabolic routes is on oxidative and hydrolytic transformations.

Hydrolysis of the exocyclic amide bond is a major metabolic pathway for omapatrilat, accounting for a substantial portion of its urinary metabolites. In human studies, three metabolites resulting from this hydrolytic cleavage accounted for 56% of the urinary radioactivity nih.gov. This pathway leads to the formation of (S)-2-thio-3-phenylpropionic acid. This hydrolysis product can then undergo further biotransformation, including S-methylation and subsequent oxidation to form diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid nih.gov.

Investigation of Phase II Biotransformation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their elimination from the body. For omapatrilat and its metabolites, glucuronidation is a key Phase II pathway.

Glucuronidation plays a significant role in the metabolism of both S-methylated omapatrilat and its hydrolyzed metabolite. Prominent metabolites identified in plasma include the acyl glucuronide of S-methyl omapatrilat nih.gov. Furthermore, the acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid has been identified as a significant urinary metabolite nih.gov. These findings highlight the importance of acyl glucuronidation in the clearance of omapatrilat's major metabolic products. The formation of these glucuronide conjugates represents a terminal step in the metabolic cascade for many of the omapatrilat-derived molecules.

While sulfation is a common Phase II metabolic pathway for many drugs, the available literature on omapatrilat metabolism does not indicate that sulfation is a major route of biotransformation for this compound. The primary focus of the identified Phase II metabolites is on glucuronide conjugates.

Summary of Omapatrilat Metabolites

The following table summarizes the key metabolites of omapatrilat and the metabolic pathways involved in their formation.

| Metabolite Name | Metabolic Pathway(s) |

| S-methyl omapatrilat | Phase I: S-methylation |

| Diastereomers of S-methyl sulfoxide of omapatrilat | Phase I: S-methylation, Sulfoxidation |

| S-methyl omapatrilat ring sulfoxide | Phase I: S-methylation, Sulfoxidation |

| (S)-2-thio-3-phenylpropionic acid | Phase I: Hydrolysis |

| Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid | Phase I: Hydrolysis, S-methylation, Sulfoxidation |

| Acyl glucuronide of S-methyl omapatrilat | Phase I: S-methylation; Phase II: Acyl Glucuronidation |

| Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid | Phase I: Hydrolysis, S-methylation; Phase II: Acyl Glucuronidation |

| L-cysteine mixed disulfide of omapatrilat | Phase I: Disulfide Exchange |

Methylation (S-Methylation)

The S-methylation of omapatrilat is a crucial step that can be followed by further metabolic changes. For instance, the S-methylated metabolite can undergo subsequent oxidation to form diastereomers of S-methyl sulfoxide of omapatrilat and S-methyl omapatrilat ring sulfoxide. Additionally, the acyl glucuronide of S-methyl omapatrilat has also been identified as a metabolite, indicating that S-methylation can be a precursor to glucuronidation reactions.

| Metabolite | Metabolic Process |

|---|---|

| S-methyl omapatrilat | S-methylation |

| Diastereomers of S-methyl sulfoxide of omapatrilat | Oxidation of S-methyl omapatrilat |

| S-methyl omapatrilat ring sulfoxide | Oxidation of S-methyl omapatrilat |

| Acyl glucuronide of S-methyl omapatrilat | Glucuronidation of S-methyl omapatrilat |

Disulfide Conjugation (e.g., L-Cysteine Mixed Disulfide)

Another significant metabolic pathway for omapatrilat is disulfide conjugation, which also occurs at the reactive thiol group. This process involves the formation of a mixed disulfide bond with endogenous thiol-containing molecules. Specifically, the formation of an L-cysteine mixed disulfide of omapatrilat has been identified as a notable urinary metabolite.

In studies analyzing the urinary metabolites of radiolabeled omapatrilat in humans, the L-cysteine mixed disulfide was found to account for 8% of the radioactivity excreted in the urine. This finding underscores the importance of disulfide conjugation as a clearance mechanism for omapatrilat. The formation of this disulfide conjugate renders the parent compound more water-soluble, facilitating its renal excretion.

| Metabolite/Metabolite Group | Percentage of Urinary Radioactivity |

|---|---|

| Metabolites from hydrolysis of the exocyclic amide bond | 56% |

| L-cysteine mixed disulfide of omapatrilat | 8% |

| Other metabolites derived from omapatrilat | 30% |

Identification of Sequential and Concurrent Metabolic Steps for M9 Formation

The metabolic pathways of S-methylation and disulfide conjugation both target the free thiol group of the omapatrilat molecule. These processes are not sequential in the sense that one must occur before the other to form the respective methylated or disulfide-conjugated metabolite. Rather, they represent two distinct and competing metabolic fates for the parent compound.

Following oral administration, omapatrilat is extensively metabolized, with no unchanged parent drug being detected in the urine. The formation of S-methyl omapatrilat occurs, and this metabolite is a prominent species found in plasma. Concurrently, omapatrilat can also undergo conjugation with L-cysteine to form the mixed disulfide, which is then excreted in the urine.

Therefore, the S-methylation and disulfide conjugation of omapatrilat are concurrent metabolic pathways. The extent to which omapatrilat is directed down one path versus the other likely depends on various factors, including the activity of the relevant enzymes and the availability of co-substrates such as S-adenosyl methionine for methylation and L-cysteine for disulfide conjugation. While S-methylation is a prelude to further oxidative metabolism, the formation of the L-cysteine mixed disulfide is a direct route to elimination.

Enzymology and Reaction Kinetics of Omapatrilat Metabolite M9 Formation

Identification of Specific Cytochrome P450 (CYP) Isoforms Involved in M9 Formation

The initial phase of omapatrilat (B1677282) metabolism leading to the formation of precursors for "metabolite M9" involves Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily. The S-methylation of the sulfhydryl group of omapatrilat is a critical step in its metabolic pathway nih.gov.

Recombinant CYP Enzyme Incubations and Inhibition Studies

Detailed studies utilizing recombinant CYP enzymes to pinpoint the specific isoforms responsible for omapatrilat's metabolism, including S-methylation, are not extensively available in the public domain. Such studies typically involve incubating the drug with a panel of individual human CYP isoforms to determine which enzymes catalyze the specific metabolic reaction. Further characterization is often achieved through the use of selective chemical inhibitors for different CYP isoforms in human liver microsomes to observe the reduction in metabolite formation. While the hepatic metabolism of omapatrilat is acknowledged, the precise CYP isoforms involved in the formation of S-methyl omapatrilat have not been definitively identified in the available literature.

Enzyme Kinetic Characterization (Km, Vmax, Clint) in Microsomal Systems

The determination of enzyme kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Clint) is crucial for understanding the efficiency of a metabolic pathway. These parameters quantify the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

Regrettably, specific enzyme kinetic data (Km, Vmax, Clint) for the formation of omapatrilat metabolites, including S-methyl omapatrilat, in human liver microsomal systems have not been reported in the reviewed scientific literature.

Interactive Data Table: Enzyme Kinetic Parameters for M9 Precursor Formation

| Parameter | Value |

| Km (μM) | Data not available |

| Vmax (pmol/min/mg protein) | Data not available |

| Clint (μL/min/mg protein) | Data not available |

Note: The table indicates that no specific data is available in the public literature.

Identification of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing M9 Glucuronidation

Following Phase I metabolism, the resulting metabolites of omapatrilat can undergo Phase II conjugation reactions, such as glucuronidation. The formation of an acyl glucuronide of S-methyl omapatrilat has been identified as a significant metabolic pathway nih.gov. This reaction is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Substrate Specificity and Kinetic Analysis of UGTs

The identification of specific UGT isoforms responsible for the glucuronidation of S-methyl omapatrilat requires in vitro studies using a panel of recombinant human UGT enzymes. These studies help to determine the substrate specificity of the various UGT isoforms.

As with the CYP isoforms, the specific UGT isoforms that catalyze the glucuronidation of S-methyl omapatrilat have not been detailed in the available scientific literature. Consequently, kinetic analysis data for this metabolic step are also not available.

Interactive Data Table: UGT Isoform Activity in M9 Glucuronidation

| UGT Isoform | Relative Activity (%) |

| UGT1A1 | Data not available |

| UGT1A3 | Data not available |

| UGT1A4 | Data not available |

| UGT1A6 | Data not available |

| UGT1A9 | Data not available |

| UGT2B7 | Data not available |

Note: The table indicates that no specific data is available in the public literature.

Role of Other Phase I and Phase II Enzymes (e.g., Carboxyl Esterases, Sulfotransferases, Methyltransferases)

Beyond the CYP and UGT pathways, other Phase I and Phase II enzymes could potentially contribute to the biotransformation of omapatrilat.

Carboxyl Esterases: These enzymes are responsible for the hydrolysis of ester and amide bonds. While omapatrilat does contain an amide bond, its hydrolysis as a primary metabolic pathway leading to "M9" has not been prominently reported.

Sulfotransferases (SULTs): Sulfation is another common Phase II conjugation reaction. However, the available literature on omapatrilat metabolism does not indicate sulfation as a major metabolic route.

Methyltransferases: The formation of S-methyl omapatrilat strongly suggests the involvement of a methyltransferase enzyme. Thiopurine S-methyltransferase (TPMT) and catechol-O-methyltransferase (COMT) are key enzymes in the methylation of various compounds, and it is plausible that one of these, or another methyltransferase, is responsible for this step in omapatrilat's metabolism. However, specific studies confirming the identity of the methyltransferase involved are lacking.

Mechanistic Studies of Enzyme-Mediated Omapatrilat Biotransformation to M9

Subsequently, the carboxyl group of S-methyl omapatrilat can undergo a Phase II conjugation reaction, specifically glucuronidation. This process, mediated by a UGT isoform, would result in the formation of the acyl glucuronide of S-methyl omapatrilat nih.gov. The formation of this glucuronide conjugate enhances the water solubility of the metabolite, facilitating its excretion from the body.

Comparative Metabolism and Interspecies Differences of Omapatrilat Metabolite M9

Qualitative and Quantitative Comparison of Omapatrilat (B1677282) and its Metabolite M9 Profiles Across Preclinical Species (e.g., Rat, Dog) and Human

The metabolic fate of omapatrilat varies significantly between rodents and higher-order species. In humans and dogs, the metabolic pathways are qualitatively similar, with S-methylation of the thiol group being a prominent route of biotransformation, leading to the formation of Omapatrilat metabolite M9 (S-methyl omapatrilat). nih.gov This metabolite, along with its subsequent glucuronide conjugate (M8), is a significant component of the metabolic profile in these species. nih.gov Prominent metabolites identified in human plasma, which are also present in rat and dog plasma, include S-methyl omapatrilat. nih.govresearchgate.net

In contrast, the metabolic profile in rats is dominated by the hydrolysis of the exocyclic amide bond of omapatrilat. nih.gov While S-methyl omapatrilat is detected in rat plasma, the urinary metabolite profile of rats primarily shows metabolites resulting from hydrolysis. nih.govresearchgate.net Unchanged omapatrilat is not detected in the urine of rats, dogs, or humans, indicating extensive metabolism in all three species. nih.gov

Omapatrilat represents only a minor fraction of the extractable radioactivity in the plasma of all three species. researchgate.net A significant portion of plasma radioactivity is unextractable, suggesting that omapatrilat and its metabolites can bind to plasma proteins, likely through reversible disulfide bonds. researchgate.net

Table 1: Comparative Metabolic Profile of Omapatrilat and Metabolite M9

| Species | Primary Metabolic Pathway | Presence of M9 (S-methyl omapatrilat) in Plasma | Major Urinary Metabolites |

|---|---|---|---|

| Rat | Amide Hydrolysis | Present | Hydrolysis products |

| Dog | S-methylation, Glucuronidation, Sulfoxidation | Present | S-methyl omapatrilat (M9), Acyl glucuronide of M9, Sulfoxides |

| Human | S-methylation, Glucuronidation, Sulfoxidation | Present | S-methyl omapatrilat (M9), Acyl glucuronide of M9, Sulfoxides |

This table is a representation of qualitative and major quantitative findings from available research.

Evaluation of Species-Specific Metabolic Pathways and Enzyme Expression Relevant to M9 Formation

The formation of this compound is a Phase II metabolic reaction involving the methylation of the sulfhydryl group of the parent compound. This biochemical process is catalyzed by S-adenosylmethionine (SAMe)-dependent methyltransferases. nih.gov While the specific isoform of thiol S-methyltransferase responsible for the S-methylation of omapatrilat has not been definitively identified in the reviewed literature, the presence of M9 as a major metabolite in humans and dogs strongly suggests a significant role for this enzymatic pathway in these species.

The stark difference in the metabolic profile of rats, where hydrolysis predominates, points to species-specific variations in the expression and activity of the enzymes involved. It is likely that in rats, the amidase enzymes responsible for the hydrolysis of omapatrilat are more active or that the thiol S-methyltransferase activity towards omapatrilat is significantly lower compared to dogs and humans. The metabolism of other thiol-containing drugs, such as captopril, has been shown to be mediated by thiol methyltransferases present in human red blood cell membranes, indicating a potential site for omapatrilat metabolism. wikipedia.org

Relevance of Interspecies Metabolic Differences for Translational Research

The observed interspecies differences in omapatrilat metabolism have significant implications for translational research. The development of omapatrilat was halted due to a higher incidence of angioedema compared to angiotensin-converting enzyme (ACE) inhibitors alone. mdpi.comnih.gov This adverse effect is attributed to the dual inhibition of both ACE and neprilysin (NEP), the primary enzymes responsible for the degradation of bradykinin (B550075). mdpi.com An accumulation of bradykinin leads to vasodilation and increased vascular permeability, which can manifest as angioedema. nih.gov

The differing metabolic pathways between rats and humans could lead to different levels of the active parent drug and its metabolites at the sites of action. The rat, with its primary hydrolytic pathway, may not be an ideal model to predict the human response to omapatrilat, particularly concerning the nuanced effects of the parent drug and its S-methylated metabolite on the enzymes involved in bradykinin metabolism. nih.govmedchemexpress.com The qualitative similarity in the metabolic profiles of dogs and humans suggests that the dog may be a more appropriate preclinical model for studying the pharmacokinetics and pharmacodynamics of omapatrilat. nih.gov Understanding these metabolic differences is crucial for accurately extrapolating preclinical safety data to humans and for designing more predictive preclinical studies for future vasopeptidase inhibitors.

Use of Physiologically Based Pharmacokinetic (PBPK) Modeling for Cross-Species Prediction of Metabolite Formation

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. While specific PBPK models for omapatrilat were not identified in the reviewed literature, the principles of PBPK modeling can be applied to predict the formation of its metabolites, including M9, across species.

A PBPK model for a thiol-containing compound like omapatrilat would integrate data on species-specific physiological parameters (e.g., organ blood flow, tissue volumes) with in vitro data on the drug's physicochemical properties and metabolic rates. nih.gov To predict the formation of M9, the model would incorporate the kinetics of the S-methyltransferase enzymes in relevant tissues (e.g., liver, red blood cells) for each species.

By inputting the respective enzymatic activity data for rats, dogs, and humans into the PBPK model, it would be possible to simulate the plasma and tissue concentrations of both omapatrilat and M9 in each species. This would allow for a quantitative prediction of the interspecies differences in metabolism and could help in understanding the implications of these differences for the drug's efficacy and safety profile. Such models can be particularly valuable in early drug development for selecting the most appropriate preclinical species and for predicting human pharmacokinetics before clinical trials.

Advanced Analytical Methodologies for Omapatrilat Metabolite M9 Research

Development and Validation of Bioanalytical Methods for Omapatrilat (B1677282) Metabolite M9 Quantification

The quantitative determination of drug metabolites like Omapatrilat metabolite M9 in biological fluids is crucial for evaluating pharmacokinetic data. walshmedicalmedia.comijsat.org The development of a reliable bioanalytical method is a multi-step process that establishes its suitability for its intended purpose. walshmedicalmedia.com This involves creating a set of procedures for the collection, processing, storage, and analysis of biological samples. walshmedicalmedia.com

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely used tool for the analysis of drug metabolites due to its high sensitivity and selectivity. nih.govalwsci.com Specifically, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have been established as robust methods for quantifying Omapatrilat and its various metabolites in human plasma. nih.govnih.govresearchgate.net

These methods typically involve several key steps:

Sample Stabilization: Omapatrilat and some of its metabolites contain sulfhydryl groups, which can be unstable. To ensure accurate quantification, a stabilization step is often employed. For instance, methyl acrylate (B77674) can be used to react with the sulfhydryl group, forming a stable derivative suitable for analysis. nih.govnih.gov

Extraction: The analytes of interest must be isolated from the complex biological matrix (e.g., plasma). This is commonly achieved through techniques like liquid-liquid extraction or protein precipitation. nih.govmdpi.com

Chromatographic Separation: An HPLC or UPLC system is used to separate the metabolite M9 from the parent drug, other metabolites, and endogenous components in the sample extract. This separation is critical for preventing interference and ensuring accurate measurement.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method. It offers high specificity by monitoring a specific precursor-to-product ion transition for the metabolite. For the analysis of Omapatrilat and its metabolites, the mass spectrometer is often operated in the negative ion selected-reaction-monitoring mode. nih.govresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Omapatrilat Metabolites

| Parameter | Description |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode nih.gov |

| Sample Preparation | Derivatization with Methyl Acrylate, followed by extraction nih.gov |

| Application | Quantitative determination in human plasma nih.gov |

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate that its performance characteristics are suitable for the intended application. nih.govjapsonline.com Key validation parameters include:

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the analysis of Omapatrilat and its metabolites, methods have been developed with LLOQs in the range of 0.2 to 10 µg/L, demonstrating high sensitivity. nih.gov

Specificity and Selectivity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of MS/MS detection provides high specificity, ensuring that the signal is genuinely from the metabolite of interest.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. nih.gov For bioanalytical methods, the accuracy should generally be within ±15% of the nominal value (20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov Validated methods for Omapatrilat metabolites have demonstrated inter- and intra-day precision within 15% and accuracy within 85-115%. nih.gov

Table 2: Validation Parameters for an HPLC-MS/MS Method for Omapatrilat and its Metabolites

| Analyte Group | LLOQ (µg/L) | Inter- and Intra-day Precision (%CV) | Accuracy (% of Theoretical) |

|---|---|---|---|

| Omapatrilat & Metabolites | 0.2 - 10 | < 15% | 85% - 115% |

Data derived from a study on the quantitative determination of omapatrilat and its metabolites in human plasma. nih.gov

A significant challenge in metabolite research is the frequent lack of authentic, purified reference standards for each metabolite. nih.gov When a standard for a metabolite like M9 is unavailable, true quantification is not possible. researchgate.net This leads to several challenges:

Semi-Quantification: In the absence of a standard, researchers may resort to "semi-quantification," where the concentration of the metabolite is estimated using the calibration curve of the parent drug. nih.govnovartis.com

Impact of Biotransformation: Metabolic changes to a molecule (e.g., hydroxylation, glucuronidation) alter its physicochemical properties, which directly impacts how it ionizes in the mass spectrometer. This makes assuming a 1:1 response ratio with the parent drug unreliable. nih.gov Therefore, any data generated without an authentic standard should be interpreted with caution and is considered an estimate rather than an exact concentration. researchgate.netnih.gov

Application of Radio-HPLC and Mass Spectrometry for Metabolite Profiling in Radiolabeled Studies

Radiolabeled compounds are invaluable tools in drug metabolism studies. nih.gov Studies using [14C]Omapatrilat have been conducted in humans to investigate the drug's metabolic fate. nih.gov This approach allows for a comprehensive profile of all drug-related material, as the radioactive label can be detected regardless of the metabolite's structure or ionization properties. nih.gov

The typical workflow involves:

Administering a dose of the radiolabeled drug to human subjects. nih.gov

Collecting biological samples such as plasma and urine over time. nih.gov

Separating the metabolites in the samples using radio-HPLC. The HPLC system is equipped with a radioactivity detector that traces the elution of all [14C]-containing compounds.

The fractions corresponding to the radioactive peaks are then analyzed by mass spectrometry to identify the chemical structure of the metabolites. nih.gov

This combined technique has been instrumental in demonstrating that Omapatrilat undergoes extensive metabolism in humans, leading to the identification of numerous metabolites in plasma and urine. nih.govresearchgate.net

Chromatographic Resolution of Stereoisomers of this compound (if applicable)

Drug metabolism can sometimes result in the formation of stereoisomers (enantiomers or diastereomers), which may have different pharmacological or toxicological properties. nih.gov Therefore, it is important to develop analytical methods that can separate and quantify these individual isomers.

In the case of Omapatrilat, metabolic pathways have been shown to produce diastereomers of certain metabolites, such as the S-methyl sulfoxide (B87167) of Omapatrilat and the S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid. nih.gov If metabolite M9 exists as a mixture of stereoisomers, a chiral chromatographic method would be necessary for their resolution.

While specific methods for M9 are not detailed in the available literature, the separation of stereoisomers is typically achieved using specialized chromatographic techniques:

Chiral Stationary Phases (CSPs): HPLC columns containing a chiral stationary phase are the most common approach for the direct separation of enantiomers. nih.gov

Chiral Derivatizing Reagents: An alternative, indirect approach involves reacting the stereoisomers with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard, non-chiral HPLC column. nih.gov

The ability to resolve such isomers is a critical aspect of a comprehensive analytical strategy for fully characterizing the metabolism of a drug like Omapatrilat.

In Vitro Systems and Mechanistic Studies of Omapatrilat Metabolite M9 Formation

Utilization of Human Liver Microsomes (HLM) and Hepatocytes for Metabolite Generation

Human liver microsomes (HLM) and hepatocytes are standard in vitro tools for studying the metabolism of xenobiotics. HLM contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for phase I and phase II metabolism, respectively. Hepatocytes, being intact liver cells, offer a more complete model by including cytosolic enzymes and transport processes.

Table 1: In Vitro Systems for Omapatrilat (B1677282) Metabolite M9 Generation

| In Vitro System | Key Enzymes Present | Cofactors Required for M9 Formation | Expected Metabolites |

| Human Liver Microsomes (HLM) | Cytochrome P450s, UDP-glucuronosyltransferases | S-adenosyl methionine (for S-methylation), UDPGA (for glucuronidation) | S-methyl omapatrilat, Acyl glucuronide of S-methyl omapatrilat (M9) |

| Human Hepatocytes | Comprehensive suite of metabolic enzymes and transporters | Endogenously supplied | S-methyl omapatrilat, Acyl glucuronide of S-methyl omapatrilat (M9), and other potential metabolites |

Investigation of Enzyme and Transporter Interplay in M9 Formation and Clearance

The formation of Omapatrilat metabolite M9 is a two-step process: S-methylation followed by glucuronidation. The S-methylation is likely catalyzed by a methyltransferase enzyme, while the subsequent glucuronidation is mediated by UGTs. Identifying the specific UGT isoforms responsible for M9 formation would typically involve experiments with a panel of recombinant human UGT enzymes.

While direct studies on omapatrilat are not available, research on other drugs demonstrates that specific UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B7, are commonly involved in the glucuronidation of drugs and their metabolites nih.govnih.gov.

The clearance of Omapatrilat and its metabolites from hepatocytes and their subsequent excretion in vivo are mediated by drug transport proteins. These transporters, belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are crucial for the influx of the drug into the hepatocyte and the efflux of the parent drug and its metabolites into the bile or blood. Specific transporters involved in the disposition of omapatrilat and its metabolites have not been definitively identified in the available literature.

Application of Molecular Networking for Complex Metabolite Mixture Analysis

Molecular networking is a powerful mass spectrometry-based technique used to visualize and annotate the chemical space of complex mixtures, such as those generated in metabolism studies. This approach clusters structurally related molecules based on the similarity of their fragmentation spectra.

While there are no specific published studies applying molecular networking to the analysis of omapatrilat metabolites, this technique has been successfully used to screen for metabolites of other antihypertensive drugs, including ACE inhibitors, in human urine nih.govuab.edu. In such studies, molecular networking helps to identify drug-related clusters, allowing for the annotation of known and the discovery of novel metabolites. This approach could be instrumental in comprehensively profiling the in vitro and in vivo metabolites of omapatrilat and understanding their structural relationships.

Study of Enzyme Induction and Inhibition Effects on M9 Formation in In Vitro Models

The potential for a drug to be a victim or perpetrator of drug-drug interactions is assessed through in vitro enzyme induction and inhibition studies. Induction studies in cultured human hepatocytes would reveal if omapatrilat can increase the expression of metabolizing enzymes, potentially affecting its own metabolism or that of co-administered drugs. Inhibition studies, typically performed in HLM, would determine if omapatrilat or its metabolites can inhibit the activity of specific CYP or UGT enzymes.

Currently, there is a lack of publicly available data from in vitro studies investigating the induction or inhibition of enzymes involved in the formation of this compound. General in vitro studies can be performed to assess the inhibitory potential of omapatrilat against major CYP isoforms. DrugBank data suggests that omapatrilat is an inhibitor of CYP3A4 drugbank.com.

Based on a comprehensive search of available scientific literature, there is no specific information published regarding a compound identified as "this compound." As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

The instructions require a focus solely on "this compound," including specific computational and theoretical research approaches related to this particular molecule. Without any primary or secondary data on this specific metabolite, the creation of the requested content for the following sections is not feasible:

Theoretical and Computational Approaches in Omapatrilat Metabolite M9 Research

Physiologically Based Pharmacokinetic (PBPK) Modeling for Quantitative Prediction of M9 Formation and Disposition in vivo

Generating an article on this topic without specific data would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness. Research on Omapatrilat (B1677282) and its metabolism exists, but the specific designation "M9" is not referenced in the available information.

Future Directions in Omapatrilat Metabolite M9 Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput in M9 Analysis

The accurate and sensitive quantification of Omapatrilat (B1677282) metabolite M9 is fundamental for detailed pharmacokinetic and metabolic studies. Current methods, such as high-performance liquid chromatography (HPLC) coupled with positive ion electrospray mass spectrometry, have been instrumental in the initial identification and quantification of omapatrilat and its metabolites. However, the pursuit of enhanced sensitivity and higher throughput is a continuous endeavor in analytical chemistry.

Future research should focus on the development and validation of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) methods. These techniques offer superior resolution, shorter run times, and increased sensitivity, which would be invaluable for detecting low concentrations of M9 and its potential downstream metabolites in complex biological matrices.

Furthermore, the exploration of novel ionization techniques and high-resolution mass spectrometry (HRMS) could provide more detailed structural information, aiding in the unequivocal identification of metabolites and the elucidation of fragmentation pathways. The development of high-throughput assays would also be beneficial for large-scale clinical studies, enabling the rapid processing of numerous samples and facilitating a more comprehensive understanding of the variability of M9 formation in different patient populations.

Table 1: Comparison of Current and Future Analytical Techniques for M9 Analysis

| Feature | Current Techniques (e.g., HPLC-MS) | Future Directions (e.g., UHPLC-HRMS/MS) |

| Sensitivity | Adequate for initial quantification | Significantly enhanced for trace-level detection |

| Throughput | Moderate | High, suitable for large-scale studies |

| Resolution | Good | Excellent, allowing for better separation of isomers |

| Structural Elucidation | Basic fragmentation data | Detailed high-resolution fragmentation for confident identification |

Exploration of Stereoselective Metabolism in M9 Formation

Omapatrilat is a chiral molecule, and its metabolism can be influenced by stereoselective enzymatic processes. The formation of S-methyl omapatrilat (M9) involves the methylation of the thiol group of the parent compound. It is plausible that this biotransformation is catalyzed by specific enzymes that may exhibit stereoselectivity.

Future investigations should aim to identify the specific enzymes responsible for the S-methylation of omapatrilat. Thiopurine S-methyltransferase (TPMT) and catechol O-methyltransferase (COMT) are potential candidates, as they are known to be involved in the methylation of various xenobiotics. In vitro studies using recombinant human enzymes could pinpoint the key players in M9 formation.

Furthermore, it is crucial to investigate whether the S-methylation of omapatrilat occurs in a stereoselective manner. This would involve the chiral separation and analysis of the different stereoisomers of both the parent drug and the M9 metabolite. Understanding the stereoselectivity of this metabolic pathway is important, as different stereoisomers can have distinct pharmacological and toxicological properties.

Integration of Artificial Intelligence and Machine Learning in Metabolite Identification and Pathway Prediction

The field of drug metabolism is increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent through traditional methods.

In the context of Omapatrilat metabolite M9, AI and ML algorithms could be employed to:

Predict potential downstream metabolites of M9: By analyzing the chemical structure of M9 and training models on known metabolic transformations, AI could predict further metabolic products, guiding targeted analytical searches.

Develop quantitative structure-activity relationship (QSAR) models: These models could help in understanding how structural modifications to omapatrilat might influence the rate and extent of M9 formation.

Analyze complex metabolomic data: In large-scale studies, AI can help to identify correlations between the levels of M9 and other metabolites, potentially revealing novel metabolic pathways or biomarkers of drug response.

The integration of in silico prediction tools with experimental data will be a powerful approach to accelerate our understanding of the complete metabolic profile of omapatrilat.

Expanding Mechanistic Understanding of this compound Biosynthesis and Fate

A thorough understanding of the biosynthesis and subsequent fate of this compound is essential for a complete picture of omapatrilat's disposition in the body. The primary pathway for M9 formation is S-methylation. Following its formation, S-methyl omapatrilat can undergo further metabolic transformations.

Future research should focus on elucidating the complete metabolic pathway of M9. This would involve identifying any subsequent oxidation, hydrolysis, or conjugation products of M9. Studies using radiolabeled omapatrilat could help trace the fate of the M9 metabolite and determine its primary routes of excretion.

Understanding the factors that influence the rate and extent of M9 formation is also critical. This includes genetic polymorphisms in the metabolizing enzymes, potential drug-drug interactions, and the influence of disease states on metabolic activity. A deeper mechanistic understanding will contribute to a more personalized approach to omapatrilat therapy, helping to optimize efficacy and minimize potential risks.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.